Clofazimine hydrogen-sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

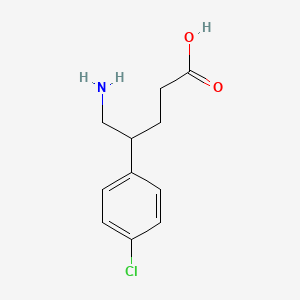

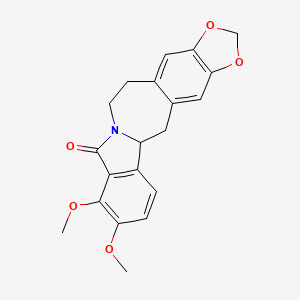

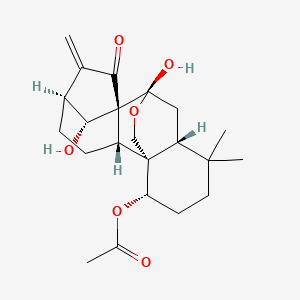

(4-{[(3Z)-5-(4-chlorophenyl)-3-(isopropylimino)phenazin-2-yl]amino}phenyl)oxidanesulfonic acid is a member of phenazines.

Applications De Recherche Scientifique

1. Interaction with Proteins and Anti-Amyloid Activity

Clofazimine interacts with proteins such as hen egg white lysozyme (HEWL), altering their structure and activity. It increases bacterial cell lytic activity when combined with HEWL and inhibits sodium dodecyl sulfate (SDS)-induced amyloid formation in HEWL. This could be significant for developing treatments for amyloidosis (Ajmal et al., 2017).

2. Enhanced Antibacterial Effectiveness through Nanocarriers

Using sulfobutylether-β-cyclodextrin nanocarriers, the effectiveness of clofazimine against multidrug-resistant Staphylococcus epidermidis has been improved. This approach significantly increases the selectivity and decreases the cytotoxicity of clofazimine, opening new avenues for clinical applications (Wankar et al., 2018).

3. Novel Salt Forms for Enhanced Solubility and Activity

Research on novel salt forms of clofazimine aims to enhance its solubility and gastrointestinal absorption, thereby maximizing its clinical potential against antibiotic-resistant pathogens. This involves characterizing the stability, solubility, and bioactivity of these new salt forms (Bannigan et al., 2017).

4. Investigating Antimicrobial and Anti-Inflammatory Activities

Studies explore clofazimine's antimycobacterial and anti-inflammatory properties. Despite its in vitro activity against multidrug-resistant Mycobacterium tuberculosis, its efficacy in human tuberculosis treatment is limited. Recent developments in drug delivery technologies could improve its therapeutic efficacy (Cholo et al., 2012).

5. Apoptosis-Inducing Activity in Macrophages

Research shows that clofazimine induces apoptosis in macrophages, which may be responsible for its antibacterial properties. This activity is significant for understanding its mechanism in the cessation of inflammation (Fukutomi et al., 2011).

6. Structural Variability and Salt Conformations

The study of various clofaziminium salts provides insights into their conformation and crystal packing. Understanding these structural variations is crucial for developing more effective drug formulations (Bodart et al., 2019).

7. Metabolic Pathways in Human Liver Microsomes

Exploring the metabolic routes of clofazimine in human liver microsomes helps in understanding its metabolic pathways and the enzymes involved. This information is vital for optimizing drug efficacy and safety (Howlader et al., 2022).

8. Structure-Activity Relationships for Tuberculosis Treatment

A systematic investigation of structure-activity relationships in the riminophenazine class, including clofazimine, aims to develop less lipophilic and skin staining analogs while maintaining efficacy against tuberculosis (Liu et al., 2012).

Propriétés

Numéro CAS |

190319-58-5 |

|---|---|

Nom du produit |

Clofazimine hydrogen-sulfate |

Formule moléculaire |

C27H23ClN4O4S |

Poids moléculaire |

535 g/mol |

Nom IUPAC |

[4-[[5-(4-chlorophenyl)-3-propan-2-yliminophenazin-2-yl]amino]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C27H23ClN4O4S/c1-17(2)29-24-16-27-25(15-23(24)30-19-9-13-21(14-10-19)36-37(33,34)35)31-22-5-3-4-6-26(22)32(27)20-11-7-18(28)8-12-20/h3-17,30H,1-2H3,(H,33,34,35) |

Clé InChI |

YRJSPGQHSGHYAX-UHFFFAOYSA-N |

SMILES |

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)OS(=O)(=O)O |

SMILES canonique |

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)OS(=O)(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[3-Fluoro-5-(4-methoxy-tetrahydro-pyran-4-yl)-phenoxymethyl]-phenyl}-2-methyl-1H-imidazole](/img/structure/B1248179.png)

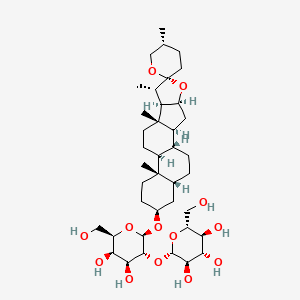

![3-[[(10E,12E,18E,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248185.png)

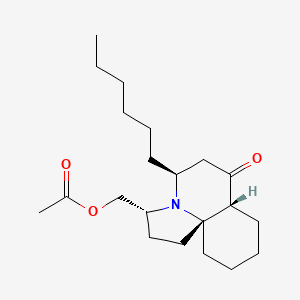

![(2S)-4-[(6R)-6-hydroxy-6-[(2R,5R)-5-[(2R,3S,5R)-3-hydroxy-5-[(1R)-1-hydroxyoctadecyl]oxolan-2-yl]oxolan-2-yl]hexyl]-2-methyl-2H-furan-5-one](/img/structure/B1248187.png)

![(1R,10R)-12-methyl-1-phenyl-8,12-diazatricyclo[8.2.1.02,7]trideca-2,4,6-triene-9,11-dione](/img/structure/B1248190.png)